molecular formula C26H22N2O7 B2829081 N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-3-(3,4-dimethoxybenzamido)benzofuran-2-carboxamide CAS No. 888466-45-3

N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-3-(3,4-dimethoxybenzamido)benzofuran-2-carboxamide

Cat. No. B2829081
CAS RN: 888466-45-3
M. Wt: 474.469
InChI Key: WEMUDAZYMCBEKR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-3-(3,4-dimethoxybenzamido)benzofuran-2-carboxamide is a useful research compound. Its molecular formula is C26H22N2O7 and its molecular weight is 474.469. The purity is usually 95%.
BenchChem offers high-quality N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-3-(3,4-dimethoxybenzamido)benzofuran-2-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-3-(3,4-dimethoxybenzamido)benzofuran-2-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Heterocyclic Compound Synthesis

Research in this area often involves synthesizing novel compounds with heterocyclic structures similar to the one . These compounds are explored for various biological activities, such as anti-inflammatory and analgesic properties. For instance, the synthesis of novel benzodifuranyl, 1,3,5-triazines, and other heterocyclic compounds derived from visnaginone and khellinone has shown potential anti-inflammatory and analgesic activities (Abu‐Hashem et al., 2020).

Antimicrobial and Antioxidant Studies

Some studies focus on the antimicrobial and antioxidant properties of benzamide derivatives and related compounds. For example, new benzamide compounds isolated from endophytic Streptomyces were investigated for their antimicrobial activities and one compound in particular showed antioxidant activity (Yang et al., 2015).

Synthesis and Biological Evaluation

The design and synthesis of compounds with specific functional groups are often followed by biological evaluations to determine their potential as therapeutic agents. For example, the synthesis and evaluation of 3-(5-(2-oxido)-(4-substitudedphenoxy)-benzo[d][1,3,2]dioxaphosphol-5-yl)-1H-tetrazol-1-yl)thiophene-2-carboxamides for their antimicrobial properties highlight the interest in such compounds for their potential biological activities (Talupur et al., 2021).

Receptor Binding Affinity Studies

Compounds with specific structural motifs are often evaluated for their binding affinity to various receptors, which can indicate potential therapeutic applications. For example, the design and synthesis of benzoxazine derivatives for their potent serotonin-3 receptor antagonistic activities demonstrate the importance of structural modifications in enhancing biological activities (Kuroita et al., 1996).

properties

IUPAC Name

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-[(3,4-dimethoxybenzoyl)amino]-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H22N2O7/c1-31-19-9-7-15(13-21(19)32-2)25(29)28-23-17-5-3-4-6-18(17)35-24(23)26(30)27-16-8-10-20-22(14-16)34-12-11-33-20/h3-10,13-14H,11-12H2,1-2H3,(H,27,30)(H,28,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEMUDAZYMCBEKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)NC2=C(OC3=CC=CC=C32)C(=O)NC4=CC5=C(C=C4)OCCO5)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H22N2O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

474.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-3-(3,4-dimethoxybenzamido)benzofuran-2-carboxamide

Disclaimer and Information on In-Vitro Research Products

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